molecular formula C10H13ClN2O2 B13119782 Ethyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate

Ethyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate

Cat. No.: B13119782
M. Wt: 228.67 g/mol
InChI Key: QAAZOWPQOZDYMP-QMMMGPOBSA-N
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Description

Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves:

    Continuous Esterification: Using a continuous flow reactor for the esterification step to ensure consistent product quality.

    Catalytic Amidation: Employing catalysts like lanthanum trifluoromethanesulfonate to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist. The pyridine ring and amino acid moiety allow it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to its combination of a pyridine ring, chlorine substitution, and amino acid moiety. This unique structure allows it to interact with a wide range of biological targets, making it valuable in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m0/s1

InChI Key

QAAZOWPQOZDYMP-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CN=C(C=C1)Cl)N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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